DBCO-PEG4-Val-Ala-PAB-PNP
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Overview
Description
DBCO-PEG4-Val-Ala-PAB-PNP is a multifunctional compound widely used in the field of bioconjugation and drug delivery. It is composed of several functional groups, including DBCO (dibenzocyclooctyne), PEG4 (tetraethylene glycol), Val-Ala (valine-alanine dipeptide), PAB (para-aminobenzoic acid), and PNP (para-nitrophenol). This compound is particularly valued for its ability to facilitate targeted drug delivery and its compatibility with click chemistry reactions .
Preparation Methods
The synthesis of DBCO-PEG4-Val-Ala-PAB-PNP involves multiple organic chemistry reactions. The process begins with the attachment of the DBCO group to one end of the PEG4 chain through a click chemistry reaction. Next, the Val-Ala dipeptide is linked to the other end of the PEG4 chain via a peptide bond. Subsequently, para-aminobenzoic acid is connected to the carboxyl end of the dipeptide through an amide bond. Finally, para-nitrophenol is attached to the amino end of para-aminobenzoic acid through an esterification reaction .
Chemical Reactions Analysis
DBCO-PEG4-Val-Ala-PAB-PNP undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The DBCO group reacts with azide-containing molecules to form stable triazole linkages.
Peptide Bond Formation: The Val-Ala dipeptide is formed through peptide bond synthesis.
Amide Bond Formation: Para-aminobenzoic acid is linked to the dipeptide via an amide bond.
Esterification: Para-nitrophenol is attached to para-aminobenzoic acid through esterification
Common reagents and conditions used in these reactions include copper catalysts for click chemistry, coupling agents for peptide and amide bond formation, and acidic or basic conditions for esterification. The major products formed from these reactions are the intermediate compounds leading to the final this compound .
Scientific Research Applications
DBCO-PEG4-Val-Ala-PAB-PNP has a wide range of scientific research applications:
Bioconjugation: It is used to selectively label and conjugate biomolecules such as proteins, peptides, and nucleic acids.
Drug Delivery: The compound is employed in the design of targeted drug delivery systems, enhancing drug stability and biocompatibility. .
Imaging: It is used in imaging applications to track the delivery and localization of drugs within biological systems.
Materials Science: The compound can be used as a functional crosslinker to create hydrogels and nanoparticles with specific properties
Mechanism of Action
The mechanism of action of DBCO-PEG4-Val-Ala-PAB-PNP involves several molecular targets and pathways:
Click Chemistry: The DBCO group reacts with azide-containing molecules to form stable triazole linkages, facilitating bioconjugation.
Enzymatic Cleavage: The Val-Ala linker is cleaved by cathepsin B, releasing the drug payload at the target site.
Biocompatibility: The PEG4 chain enhances the water solubility and biocompatibility of the compound, allowing it to circulate in the bloodstream and reach the target site
Comparison with Similar Compounds
DBCO-PEG4-Val-Ala-PAB-PNP can be compared with other similar compounds such as DBCO-PEG4-Val-Cit-PAB-PNP and Mal-PEG4-Val-Ala-PAB-PNP:
DBCO-PEG4-Val-Cit-PAB-PNP: Similar to this compound, but with a valine-citrulline linker instead of valine-alanine.
Mal-PEG4-Val-Ala-PAB-PNP: Contains a maleimide group instead of DBCO, used for thiol-reactive conjugation.
The uniqueness of this compound lies in its combination of DBCO for click chemistry, PEG4 for solubility, Val-Ala for enzymatic cleavage, and PNP for detection or monitoring .
Properties
Molecular Formula |
C52H60N6O14 |
---|---|
Molecular Weight |
993.1 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C52H60N6O14/c1-36(2)49(51(63)54-37(3)50(62)55-42-16-12-38(13-17-42)35-71-52(64)72-44-20-18-43(19-21-44)58(65)66)56-47(60)24-26-67-28-30-69-32-33-70-31-29-68-27-25-53-46(59)22-23-48(61)57-34-41-10-5-4-8-39(41)14-15-40-9-6-7-11-45(40)57/h4-13,16-21,36-37,49H,22-35H2,1-3H3,(H,53,59)(H,54,63)(H,55,62)(H,56,60)/t37-,49-/m0/s1 |
InChI Key |
SVLALBCQXVXUBB-HNKXTRRSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
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